Dimethyl methylsuccinate
CAS No.: 1604-11-1
Cat. No.: VC21203149
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1604-11-1 |
---|---|
Molecular Formula | C7H12O4 |
Molecular Weight | 160.17 g/mol |
IUPAC Name | dimethyl 2-methylbutanedioate |
Standard InChI | InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3 |
Standard InChI Key | NFOQJNGQQXICBY-UHFFFAOYSA-N |
SMILES | CC(CC(=O)OC)C(=O)OC |
Canonical SMILES | CC(CC(=O)OC)C(=O)OC |
Introduction
Chemical Structure and Basic Properties
Dimethyl methylsuccinate is an organic compound with the molecular formula C₇H₁₂O₄ . It belongs to the class of dibasic methyl esters (DBEs), which are compounds containing two ester groups. The structure consists of a methylsuccinate backbone with two methyl ester groups. The compound features a chiral center at the carbon atom bearing the methyl substituent, resulting in two possible stereoisomers: (R)-(+)-dimethyl methylsuccinate and (S)-(-)-dimethyl methylsuccinate.
The (R)-(+) stereoisomer has specific properties that make it particularly valuable in various applications. This stereoisomer has a specific optical rotation of [α]²⁰ᴅ = 4.5 ± 0.5° (C = 3 in CHCl₃) . The stereochemistry of this compound is crucial for its biological activity and pharmaceutical applications, as many biological systems respond differently to different enantiomers.
Chemical Reactivity
The compound contains two ester functional groups that can undergo various chemical transformations, including:
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Hydrolysis to produce methylsuccinic acid
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Transesterification with alcohols
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Reduction to produce diols
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Amidation reactions
Applications and Industrial Significance
Dimethyl methylsuccinate, particularly the (R)-(+) stereoisomer, has found applications across multiple industries due to its unique properties and chemical versatility.
Flavor and Fragrance Industry
The compound serves as a valuable flavoring agent in food products and beverages. Its fruity aroma enhances sensory experiences in various consumable products. The specific stereochemistry of the (R)-(+) isomer likely contributes to its olfactory properties, making it particularly useful in high-quality fragrance formulations .
Polymer Production
The compound is employed in specialty polymer synthesis, where it enhances material properties including flexibility and durability. As a difunctional monomer, it can participate in polyesterification reactions to produce polymers with unique characteristics .
Biochemical Research
Researchers utilize dimethyl methylsuccinate in studies related to metabolic pathways, particularly to understand the role of esters in biological systems. The compound's metabolism can provide insights into cellular energy production and metabolic disorders .
Cosmetic Formulations
In cosmetic products, dimethyl methylsuccinate functions as an emollient, enhancing skin feel and promoting moisture retention. Its chemical structure allows it to act as a non-greasy emollient that improves the texture and application properties of various cosmetic preparations .
Stereochemistry and Biological Significance
The stereochemistry of dimethyl methylsuccinate plays a crucial role in its biological activity and applications. The (R)-(+) isomer, with its specific optical rotation, possesses particular biological properties that may differ significantly from the (S)-(-) isomer.
This stereochemical specificity is particularly important in:
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Pharmaceutical applications, where drug efficacy often depends on precise stereochemical interactions with biological targets
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Flavor and fragrance applications, where stereochemistry can significantly impact sensory properties
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Biochemical research, where different stereoisomers may undergo different metabolic pathways
Research Directions and Future Applications
Current research trends suggest expanding applications for dimethyl methylsuccinate in several areas:
Sustainable Chemistry
As the chemical industry shifts toward more sustainable practices, compounds like dimethyl methylsuccinate may find new applications in green chemistry initiatives. Its potential derivation from bio-based precursors could position it as a more environmentally friendly alternative to petroleum-derived chemicals.
Advanced Materials Development
The compound's utility in polymer production suggests potential applications in advanced materials research, including biodegradable polymers, specialty adhesives, and functional coatings.
Pharmaceutical Development
The stereochemical properties of dimethyl methylsuccinate, particularly the (R)-(+) isomer, make it a candidate for continued exploration in pharmaceutical development, especially for drugs requiring precise stereochemical configurations.
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